molecular formula C12H16O2S B157895 2-(4-(2-Propylthio)phenyl)propionic acid CAS No. 129602-93-3

2-(4-(2-Propylthio)phenyl)propionic acid

Katalognummer: B157895
CAS-Nummer: 129602-93-3
Molekulargewicht: 224.32 g/mol
InChI-Schlüssel: ROMJDXPPIZDMLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(2-Propylthio)phenyl)propionic acid: is a chemical compound with the molecular formula C12H16O2S . It is known for its unique structure, which includes a benzene ring substituted with an alpha-methyl group and a thioether group. This compound has various applications in scientific research and industry due to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(2-Propylthio)phenyl)propionic acid typically involves the reaction of appropriate starting materials under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity. The process often includes steps like distillation and crystallization to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-(2-Propylthio)phenyl)propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2-(4-(2-Propylthio)phenyl)propionic acid has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-(4-(2-Propylthio)phenyl)propionic acid involves its interaction with specific molecular targets. The thioether group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring’s substitution pattern also plays a crucial role in determining the compound’s chemical behavior .

Vergleich Mit ähnlichen Verbindungen

    2-(4-(2-Propylthio)phenyl)propionic acid: can be compared with other benzene derivatives with similar substitution patterns, such as:

Uniqueness: The unique combination of an alpha-methyl group and a thioether group in this compound distinguishes it from other similar compounds.

Eigenschaften

CAS-Nummer

129602-93-3

Molekularformel

C12H16O2S

Molekulargewicht

224.32 g/mol

IUPAC-Name

2-(4-propan-2-ylsulfanylphenyl)propanoic acid

InChI

InChI=1S/C12H16O2S/c1-8(2)15-11-6-4-10(5-7-11)9(3)12(13)14/h4-9H,1-3H3,(H,13,14)

InChI-Schlüssel

ROMJDXPPIZDMLO-UHFFFAOYSA-N

SMILES

CC(C)SC1=CC=C(C=C1)C(C)C(=O)O

Kanonische SMILES

CC(C)SC1=CC=C(C=C1)C(C)C(=O)O

Synonyme

alpha-Methyl-4-((1-methylethyl)thio)benzeneacetic acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.